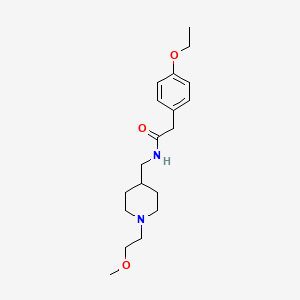

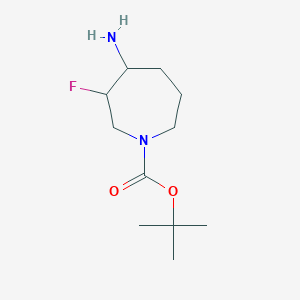

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, also known as EMA-401, is a novel drug compound that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide, and is often resistant to conventional pain medications. EMA-401 is a promising new drug that has shown efficacy in preclinical and clinical trials, and has the potential to provide significant relief to patients suffering from neuropathic pain.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Research has delved into the synthesis and molecular docking of related compounds, demonstrating the versatility of acetamide derivatives in inhibiting various enzymes. For example, studies have shown that certain acetamide compounds synthesized through both conventional and microwave-assisted protocols exhibit inhibitory activities against enzymes like bovine carbonic anhydrase and cholinesterases. This highlights the compound's potential in enzyme inhibition and therapeutic applications (Virk et al., 2018).

Pharmacological Evaluation

Another area of research has focused on the pharmacological evaluation of acetamide derivatives. For instance, derivatives have been synthesized and tested for their analgesic activities, revealing some compounds with significant potency and short duration of action, indicating potential for acute pain management (Lalinde et al., 1990).

Molecular Interactions and Binding Studies

Additionally, novel paracetamol derivatives structurally related to acetamides have been synthesized and their interactions with DNA and proteins explored. These studies indicate the compounds' ability to intercalate with DNA and bind to proteins like bovine serum albumin, suggesting implications for drug design and molecular biology research (Raj, 2020).

Catalysis and Chemical Reactions

Research on acetamide derivatives has also extended to their role in catalysis. For instance, magnetite nanoparticles have been utilized as catalysts for the synthesis of certain acetamide derivatives under ultrasound irradiation, showcasing the compounds' relevance in green chemistry and material science (Mokhtary & Torabi, 2017).

Antibacterial Activity

Finally, the antibacterial potential of N-substituted acetamide derivatives has been investigated, with some compounds showing moderate inhibitory effects against various bacterial strains. This suggests the utility of acetamide derivatives in developing new antimicrobial agents (Iqbal et al., 2017).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-3-24-18-6-4-16(5-7-18)14-19(22)20-15-17-8-10-21(11-9-17)12-13-23-2/h4-7,17H,3,8-15H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIAHPCALOONQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2604484.png)

![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)

![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2604497.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide](/img/no-structure.png)

![Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2604504.png)